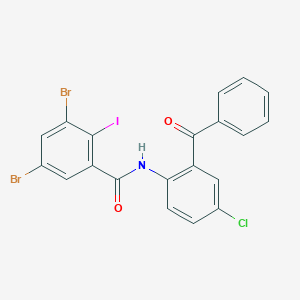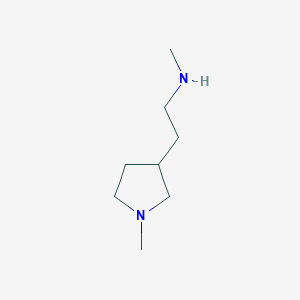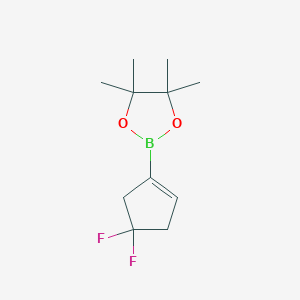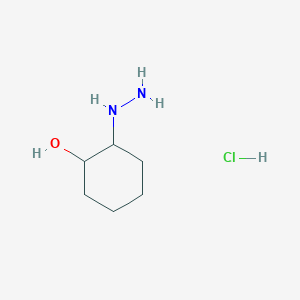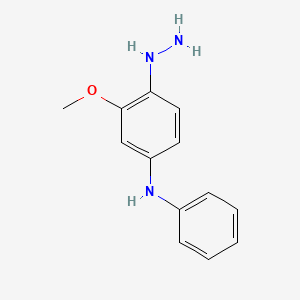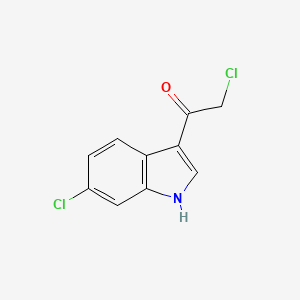![molecular formula C15H21ClF3NO B12443952 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride](/img/structure/B12443952.png)
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride is a compound that features a trifluoromethoxy group, which is known for its unique properties such as increased stability and lipophilicity.
Preparation Methods
The synthesis of 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride typically involves several steps, including the introduction of the trifluoromethoxy group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . Industrial production methods may involve the use of specific reagents and catalysts to optimize yield and purity.
Chemical Reactions Analysis
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride can be compared with other similar compounds that contain the trifluoromethoxy group. Some of these compounds include:
Indoxacarb: An insecticide that acts as a voltage-gated sodium channel modulator.
Triflumuron: An insect growth regulator.
Flurprimidol: A plant growth regulator.
Thifluzamide: An inhibitor of the respiratory chain and succinate dehydrogenase.
Flucarbazone-sodium: An inhibitor of acetolactate synthase.
These compounds share some similarities in their chemical structure and properties but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C15H21ClF3NO |
|---|---|
Molecular Weight |
323.78 g/mol |
IUPAC Name |
1-phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H20F3NO.ClH/c16-15(17,18)20-12-11-19-14(9-5-2-6-10-14)13-7-3-1-4-8-13;/h1,3-4,7-8,19H,2,5-6,9-12H2;1H |
InChI Key |
FAYXGXVPJZBPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCCOC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B12443873.png)
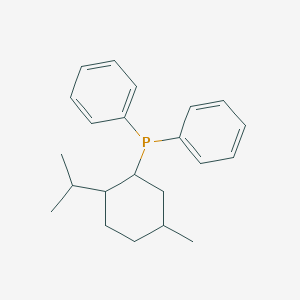
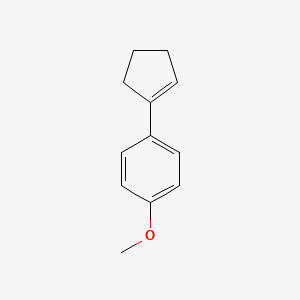
![tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate](/img/structure/B12443890.png)
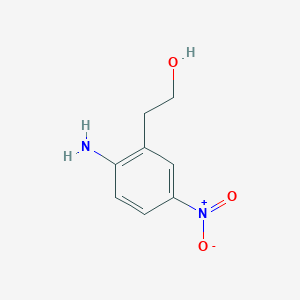
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)
![(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12443907.png)
